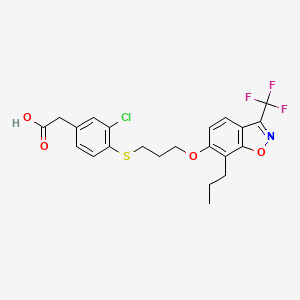

L-783483

描述

属性

分子式 |

C22H21ClF3NO4S |

|---|---|

分子量 |

487.9 g/mol |

IUPAC 名称 |

2-[3-chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid |

InChI |

InChI=1S/C22H21ClF3NO4S/c1-2-4-14-17(7-6-15-20(14)31-27-21(15)22(24,25)26)30-9-3-10-32-18-8-5-13(11-16(18)23)12-19(28)29/h5-8,11H,2-4,9-10,12H2,1H3,(H,28,29) |

InChI 键 |

TZBRFAASYWFUGK-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl |

规范 SMILES |

CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-chloro-4-(3-(7-propyl-3-trifluoromethyl-6-benzisoxazolyl)propylthio)phenylacetic acid F(3)MethylAA F3MethylAA |

产品来源 |

United States |

Foundational & Exploratory

Farnesyltransferase Inhibitors: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of farnesyltransferase inhibitors (FTIs), a class of drugs that have been the subject of extensive research in oncology and beyond. We will delve into the core molecular biology of farnesyltransferase, the signaling pathways it modulates, the pharmacologic rationale for its inhibition, and the clinical journey of FTIs. This document also includes detailed experimental protocols and quantitative data to support researchers in the field.

The Central Role of Farnesyltransferase in Cellular Signaling

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid lipid is attached to a cysteine residue within a CaaX motif at the C-terminus of a target protein.[1][2][3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1] FTase is a heterodimeric enzyme composed of an alpha and a beta subunit.[1] The addition of the hydrophobic farnesyl group is essential for anchoring these proteins to cellular membranes, a prerequisite for their proper function in signal transduction.[1][4]

One of the most well-known families of proteins that undergo farnesylation is the Ras superfamily of small GTPases (H-Ras, K-Ras, and N-Ras).[2][5] These proteins are crucial regulators of cellular growth, proliferation, and survival.[6] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth.[2][6] The dependence of Ras on farnesylation for its function made FTase an attractive target for anticancer drug development.[5][7]

References

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

role of farnesyltransferase in cancer signaling

An In-depth Technical Guide on the Role of Farnesyltransferase in Cancer Signaling

Executive Summary

Protein farnesylation, a critical post-translational modification, is pivotal for the function of numerous proteins involved in intracellular signal transduction. This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within the C-terminal CaaX motif of its target proteins. A primary substrate for this modification is the Ras family of small GTPases, which are central regulators of cell proliferation, differentiation, and survival. Mutations in ras genes are found in approximately 20-30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. The dependence of oncogenic Ras on farnesylation for its membrane localization and function established FTase as a compelling therapeutic target for cancer.

Farnesyltransferase inhibitors (FTIs) were developed to specifically block this modification, thereby preventing Ras activation and inhibiting downstream signaling pathways such as the Raf/MEK/ERK and PI3K/Akt pathways. While initial development was predicated on targeting Ras, extensive preclinical and clinical studies have revealed a more complex mechanism of action. The anti-neoplastic effects of FTIs are not solely dependent on the presence of ras mutations and are attributed to the inhibition of farnesylation of other key proteins, including RhoB, centromere-binding proteins (CENP-E, CENP-F), and lamins. Inhibition of these targets contributes to various cellular outcomes, including cell cycle arrest, induction of apoptosis, and suppression of angiogenesis and metastasis. This guide provides a comprehensive overview of the role of farnesyltransferase in cancer, the mechanism of FTIs, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the key pathways and processes involved.

The Role of Farnesyltransferase in Cellular Signaling

Farnesyltransferase is a zinc metalloenzyme that recognizes a C-terminal CaaX motif on substrate proteins, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for the transferase. FTase catalyzes the transfer of a farnesyl group from farnesyl diphosphate (FPP) to the cysteine residue. This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane or other cellular membranes, a prerequisite for its biological activity.

The Ras Signaling Cascade

The Ras proteins (H-Ras, N-Ras, and K-Ras) are prototypical substrates of FTase. In their inactive state, they are bound to GDP in the cytosol. Upon stimulation by growth factors, Ras is activated to a GTP-bound state, which requires its localization to the plasma membrane. Farnesylation is the first and most critical step for this localization. Once at the membrane, active Ras-GTP engages and activates multiple downstream effector pathways:

-

Raf-MEK-ERK (MAPK) Pathway : This cascade is crucial for regulating gene transcription involved in cell proliferation and differentiation.

-

Phosphoinositide 3-kinase (PI3K)-Akt Pathway : This pathway is a critical mediator of cell survival, growth, and proliferation.

Oncogenic mutations in Ras lock the protein in a permanently active, GTP-bound state, leading to sustained and uncontrolled signaling through these pathways, a hallmark of cancer.

Other Farnesylated Protein Targets

While Ras was the initial focus, it became clear that the anti-tumor effects of FTIs were observed in cancers without ras mutations. This is partly because K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited, providing an escape mechanism. However, the efficacy of FTIs is maintained through their action on other farnesylated proteins that are not substrates for GGTase-I.

-

RhoB : A member of the Rho family of GTPases, RhoB is involved in regulating cytoskeletal dynamics, cell adhesion, and receptor trafficking. Unlike other Rho proteins that are primarily geranylgeranylated, RhoB is a substrate for both FTase and GGTase-I. FTI treatment leads to the accumulation of geranylgeranylated RhoB, which has been shown to suppress tumor growth and promote apoptosis.

-

CENP-E and CENP-F : These are centromere-associated motor proteins essential for proper chromosome segregation during mitosis. Their farnesylation is required for their localization to the kinetochore. Inhibition by FTIs can lead to mitotic arrest and cell death.

-

Lamins A and B : These are nuclear intermediate filaments that provide structural support to the nucleus. Farnesylation is required for their proper assembly.

The multifaceted impact of FTIs on these various targets explains their broad anti-neoplastic activity beyond simply inhibiting oncogenic Ras.

Quantitative Efficacy of Farnesyltransferase Inhibitors

The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50% in vitro. Cellular potency is also assessed by measuring the concentration required to inhibit the growth of cancer cell lines by 50% (GI₅₀).

| Inhibitor | Target/Assay | IC₅₀ / EC₅₀ | Cell Line / Conditions | Reference |

| Tipifarnib (R115777) | FTase (in vitro, K-RasB peptide) | 7.9 nM | Isolated human enzyme | |

| FTase (in vitro, lamin B peptide) | 0.86 nM | Isolated human enzyme | ||

| FTase (in vitro) | 0.6 nM | Not specified | ||

| H-Ras processing (cellular) | 2.0 nM (EC₅₀) | NIH3T3 ras-transformed cells | ||

| Lonafarnib (SCH66336) | H-Ras Farnesylation (in vitro) | 1.9 nM | Enzyme assay | |

| K-Ras 4B Farnesylation (in vitro) | 5.2 nM | Enzyme assay | ||

| Anchorage-dependent growth | 4.0 nM | K-Ras transformed rodent fibroblasts | ||

| FTI-277 | FTase (in vitro) | 0.5 nM (500 pM) | Enzyme assay | |

| Chaetomellic acid A | FTase (in vitro) | 55 nM | Isolated enzyme assay |

Note: IC₅₀ values can vary depending on the specific assay conditions, substrates, and enzyme source used in the study.

Key Signaling Pathways and Mechanisms of Action

The diagrams below, generated using the DOT language, illustrate the central signaling pathways involving farnesyltransferase and the mechanisms by which its inhibition impacts cancer cells.

Diagram 1: Ras Signaling Pathway and FTase Inhibition

Caption: The Ras signaling pathway is initiated by growth factor binding, leading to Ras activation at the plasma membrane. Farnesyltransferase (FTase) is essential for anchoring Ras to the membrane. Farnesyltransferase inhibitors (FTIs) block this process, preventing downstream signaling that drives cell proliferation and survival.

Diagram 2: Cellular Effects of Farnesyltransferase Inhibition

Caption: FTIs block the farnesylation of multiple protein targets, not just Ras. This leads to a variety of anti-cancer effects, including apoptosis and cell cycle arrest, through distinct mechanisms.

Experimental Protocols

Evaluating the efficacy of farnesyltransferase inhibitors requires a multi-step approach, from in vitro enzymatic assays to cell-based functional assays.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol measures the enzymatic activity of FTase by detecting the transfer of a farnesyl group to a fluorescently-labeled peptide substrate.

Principle: FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence due to the change in the peptide's microenvironment, which can be measured over time.

Materials:

-

Purified farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test FTI compounds and DMSO (vehicle control)

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the FTI in DMSO. Create serial dilutions of the FTI in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Reaction Setup: In each well of the microplate, add the following in order:

-

Assay Buffer

-

FTI dilution or vehicle control (DMSO)

-

Purified FTase enzyme

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a mixture of FPP and the dansyl-peptide substrate to each well to start the reaction.

-

Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the FTI.

-

Normalize the rates to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

-

Western Blot for Detecting Farnesylation Inhibition

This protocol assesses the in-cell efficacy of an FTI by detecting the accumulation of un-farnesylated proteins, which exhibit a characteristic electrophoretic mobility shift.

Principle: Un-farnesylated proteins migrate more slowly on an SDS-PAGE gel compared to their mature, farnesylated counterparts, resulting in a visible band shift. HDJ-2 (a member of the DnaJ family) or prelamin A are commonly used biomarkers for FTase inhibition.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test FTI compound and DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-HDJ-2 or anti-Lamin A)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the FTI or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Compare the bands in the FTI-treated lanes to the control lane. The appearance of a slower-migrating (higher molecular weight) band and a decrease in the faster-migrating band indicates the accumulation of the un-farnesylated protein and confirms FTI activity.

Diagram 3: Experimental Workflow for FTI Validation

Caption: A typical workflow for validating a novel farnesyltransferase inhibitor, progressing from initial enzymatic screening to cellular assays and finally to in vivo efficacy studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an FTI.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

96-well clear microplates

-

Test FTI compound and DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with serial dilutions of the FTI or vehicle control (DMSO) and incubate for a desired period (e.g., 48-72 hours).

-

MTT Incubation: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the Solubilization Solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the FTI concentration to determine the GI₅₀ value.

-

Conclusion and Future Directions

Farnesyltransferase remains a validated and compelling target in oncology. The development of FTIs represents a successful application of rational drug design based on the molecular understanding of cancer signaling. While their initial promise in treating ras-mutant cancers was tempered by the complexities of alternative prenylation, the discovery of their broader effects on other farnesylated proteins has opened new avenues for their clinical application. Current research focuses on identifying patient populations most likely to respond to FTI therapy, often through biomarker-driven strategies focusing on H-Ras mutations or the expression levels of other key farnesylated proteins. Furthermore, the synergistic potential of FTIs in combination with conventional chemotherapy and other targeted agents continues to be an active area of investigation, aiming to enhance therapeutic efficacy and overcome drug resistance. This comprehensive understanding of the molecular mechanisms, coupled with robust experimental validation, is essential for advancing the clinical development of this important class of anti-cancer agents.

The Discovery and Evolution of Farnesyltransferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of farnesyltransferase inhibitors (FTIs) marks a pivotal chapter in the history of targeted cancer therapy and has since expanded to offer hope for rare genetic diseases. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the development of these significant therapeutic agents. The journey of FTIs is a compelling narrative of rational drug design, from the initial understanding of the Ras oncogene to the clinical application of inhibitors that block its crucial post-translational modification.

The Dawn of a New Target: The Role of Farnesyltransferase in Ras Signaling

The story of FTIs begins with the identification of the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) as key players in cellular signal transduction pathways that govern cell proliferation, differentiation, and survival. In the early 1980s, mutations in ras genes were found to be present in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[1]

A critical breakthrough came with the discovery that Ras proteins must undergo a series of post-translational modifications to become biologically active. The initial and most crucial of these steps is the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX motif of the nascent Ras protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation anchors Ras to the inner surface of the plasma membrane, a prerequisite for its participation in downstream signaling cascades. This dependency on farnesylation for oncogenic Ras function established FTase as a prime target for anticancer drug development. The central hypothesis was that inhibiting FTase would prevent Ras from reaching the membrane, thereby abrogating its oncogenic signaling.

The First Wave: Development of Early Farnesyltransferase Inhibitors

The initial efforts in the late 1980s and early 1990s to develop FTIs focused on two main strategies: peptidomimetics based on the CaaX motif and screening of natural product libraries.

Peptidomimetic Inhibitors: The first generation of FTIs were designed as mimics of the CaaX tetrapeptide substrate. These compounds, such as FTI-277, were engineered to bind to the active site of FTase with high affinity, thereby acting as competitive inhibitors.

Natural Product Inhibitors: High-throughput screening of natural products also yielded potent FTIs. For instance, chaetomellic acid, isolated from the fungus Chaetomella acutiseta, and zaragozic acids were identified as competitive inhibitors of FTase with respect to farnesyl pyrophosphate.

These early inhibitors demonstrated the feasibility of targeting FTase and showed promising results in preclinical models, including the reversal of the transformed phenotype in cells expressing oncogenic H-Ras.

Quantitative Analysis of Early Farnesyltransferase Inhibitors

The potency of early FTIs was primarily determined by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against FTase in enzymatic assays, as well as their ability to inhibit Ras processing in cellular assays.

| Inhibitor | Type | FTase IC50 | Cellular Ras Processing Inhibition IC50 | Reference |

| FTI-277 | Peptidomimetic | 0.5 nM | 100 nM | [2] |

| L-744,832 | Non-peptidomimetic | ~1-2 µM (cell growth) | Not specified | [3] |

| Chaetomellic Acid A | Natural Product | 55 nM (Ki) | Inactive in whole cells | |

| (alpha-hydroxyfarnesyl)phosphonic acid | FPP Analog | Not specified | 1 µM | [4] |

Evolution to Non-Peptidomimetics and Clinical Candidates

While early peptidomimetics were valuable research tools, their poor pharmacokinetic properties limited their clinical potential. This led to the development of non-peptidomimetic, orally bioavailable FTIs in the mid-to-late 1990s. These second-generation inhibitors, including lonafarnib (SCH66336) and tipifarnib (R115777), exhibited improved potency and drug-like properties.

Lonafarnib (SCH66336): A tricyclic compound that entered clinical trials and demonstrated some activity in various malignancies.

Tipifarnib (R115777): A methylquinolone derivative that also advanced to clinical trials and showed promise in certain hematological cancers.

Another notable FTI from this era is BMS-214662, which displayed potent preclinical antitumor activity.

Quantitative Analysis of Second-Generation Farnesyltransferase Inhibitors

The second-generation FTIs demonstrated significantly improved potency in both enzymatic and cellular assays.

| Inhibitor | FTase IC50 (H-Ras) | FTase IC50 (K-Ras) | FTase IC50 (N-Ras) | Reference |

| Lonafarnib (SCH66336) | 1.9 nM | 5.2 nM | 2.8 nM | |

| Tipifarnib (R115777) | 0.6 nM | 7.9 nM (Lamin B) | Not specified | |

| BMS-214662 | low nM range | Not specified | Not specified |

Clinical Trials and the Challenge of Alternative Prenylation

The initial optimism for FTIs as broad-spectrum anticancer agents was tempered by the results of Phase II and III clinical trials. While some activity was observed, particularly in hematological malignancies and H-Ras mutated solid tumors, the overall response rates were lower than anticipated, especially in K-Ras driven cancers like pancreatic and colon cancer.

The primary reason for this limited efficacy was the discovery of an escape mechanism known as "alternative prenylation." It was found that in the presence of FTIs, K-Ras and N-Ras, but not H-Ras, can be modified by a related enzyme, geranylgeranyltransferase I (GGTase I). This geranylgeranylation allows these Ras isoforms to still localize to the cell membrane and remain biologically active, thus bypassing the FTI-induced blockade.

A New Beginning: Repurposing FTIs for Progeria

Despite the setbacks in cancer therapy, the story of FTIs took a remarkable turn with the discovery of their potential to treat Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. HGPS is caused by a mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin.

By inhibiting the farnesylation of progerin, FTIs were shown to improve the nuclear morphology of cells from HGPS patients and ameliorate disease phenotypes in animal models. This led to clinical trials with lonafarnib, which demonstrated significant improvements in weight gain, vascular stiffness, and, most importantly, extended the lifespan of children with progeria. In November 2020, lonafarnib (Zokinvy™) received FDA approval for the treatment of HGPS, marking a major milestone for this class of drugs.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)

This protocol is based on the principle that the farnesylation of a dansylated peptide substrate by FTase leads to a change in its fluorescence properties.

Materials:

-

Purified recombinant farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Test inhibitor (e.g., Lonafarnib) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader (Excitation ~340 nm, Emission ~505-550 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In each well of the microplate, add the following in order:

-

Assay Buffer

-

Test inhibitor dilution (or DMSO for control)

-

Dansylated peptide substrate (final concentration, e.g., 25 µM)

-

Farnesyl pyrophosphate (final concentration, e.g., 20 µM)

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding purified farnesyltransferase (final concentration, e.g., 50 nM).

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Inhibition of Protein Farnesylation (HDJ-2 Mobility Shift Assay)

This protocol utilizes Western blotting to detect the inhibition of farnesylation of the chaperone protein HDJ-2, a well-established biomarker for FTI activity. Non-farnesylated HDJ-2 migrates slower on an SDS-PAGE gel than its farnesylated counterpart.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor (e.g., Tipifarnib) dissolved in DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HDJ-2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for a specified period (e.g., 24-48 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Analyze the resulting bands. An increase in the intensity of the upper, slower-migrating band (non-farnesylated HDJ-2) with increasing inhibitor concentration indicates successful inhibition of farnesyltransferase.

Conclusion

The journey of farnesyltransferase inhibitors, from their rational design as anticancer agents to their successful application in treating a rare aging disease, is a testament to the power of understanding fundamental cellular processes. While their initial promise in oncology was hampered by the complexities of cancer biology, the story of FTIs is far from over. Ongoing research continues to explore their potential in other diseases and in combination with other targeted therapies. The methodologies developed to discover and characterize these inhibitors have laid a crucial foundation for future drug discovery efforts targeting protein post-translational modifications. This technical guide provides a comprehensive overview of this fascinating field, offering valuable insights and practical protocols for researchers dedicated to advancing the frontiers of medicine.

References

The Structural Biology of the Farnesyltransferase Active Site: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the farnesyltransferase active site, detailing its molecular architecture, catalytic mechanism, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Protein farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl lipid group to a cysteine residue within a C-terminal CaaX motif of various cellular proteins. This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a significant target for anti-cancer drug development. A thorough understanding of the structural and chemical intricacies of the FTase active site is paramount for the rational design of potent and specific inhibitors.

Molecular Architecture of the Farnesyltransferase Active Site

Farnesyltransferase is a heterodimeric enzyme composed of an α-subunit (approximately 48 kDa) and a β-subunit (approximately 46 kDa). Both subunits are predominantly α-helical in their secondary structure. The α-subunit forms a blanket-like structure that partially envelops the β-subunit, which itself is arranged into an α-α barrel. The active site is a cleft formed at the interface of the two subunits, with contributions from both.

A catalytically essential zinc ion (Zn²⁺) is coordinated within the β-subunit at the lip of the active site. This zinc ion is crucial for the catalytic activity of the enzyme, playing a key role in the activation of the substrate cysteine for nucleophilic attack. The coordination sphere of the zinc ion in the resting state of the enzyme is typically formed by three amino acid residues from the β-subunit: Asp-297β, Cys-299β, and His-362β. The fourth coordination site is thought to be occupied by a water molecule or to involve a bidentate interaction with Asp-297β.

The active site can be conceptually divided into two main pockets: one that binds the farnesyl pyrophosphate (FPP) substrate and another that accommodates the CaaX motif of the protein substrate. The FPP binding pocket is largely hydrophobic, lined with aromatic residues that interact with the isoprenoid chain of FPP. Key residues in this pocket include Trp-102β, Tyr-154β, and Tyr-205β. The CaaX binding site recognizes the four C-terminal amino acids of the target protein, with the specificity for the 'X' residue being a primary determinant for whether a protein is a substrate for FTase or the related enzyme, geranylgeranyltransferase type I (GGTase-I).

Catalytic Mechanism

The farnesylation reaction proceeds via an Sₙ2-type nucleophilic attack. The reaction is initiated by the binding of FPP to the enzyme, followed by the binding of the protein substrate. The zinc ion in the active site is believed to lower the pKa of the thiol group of the cysteine residue in the CaaX motif, facilitating its deprotonation to a more nucleophilic thiolate anion. This thiolate then attacks the C1 atom of FPP, leading to the displacement of the pyrophosphate leaving group. This process is coordinated by the zinc ion and potentially stabilized by a transient magnesium ion. The resulting farnesylated protein product is then released, and the enzyme is ready for another catalytic cycle.

Quantitative Data

The following tables summarize key quantitative data related to the farnesyltransferase active site, including kinetic parameters for substrates and inhibition constants for various inhibitors.

Table 1: Kinetic Parameters for Farnesyltransferase Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Farnesyl Pyrophosphate (FPP) | 0.0028 | 0.06 | [1] |

| Dansyl-GCVLS | 3.34 | - | [2] |

| Biotinylated Peptide (BiopepSH) | - | - | [1] |

| H-Ras protein (yeast) | 15 | 0.7 | [1] |

Table 2: Inhibition Constants (K_i) for Farnesyltransferase Inhibitors

| Inhibitor | K_i (nM) | Type of Inhibition | Reference |

| FPT Inhibitor I | - | Peptidomimetic | [3] |

| FTI-277 | - | Peptidomimetic | [3] |

| L-744,832 | - | Ras farnesyltransferase and p70 S6 kinase inhibitor | [3] |

| Manumycin A | 1200 | Competitive with FPP | [4] |

| Tipifarnib (R115777) | 0.86 (IC₅₀) | Nonpeptidomimetic | [4] |

| Lonafarnib (SCH66336) | - | Tricyclic | [3] |

Experimental Protocols

Recombinant Farnesyltransferase Expression and Purification in E. coli

This protocol describes a general method for the expression and purification of recombinant FTase.

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the α and β subunits of FTase. For efficient co-expression, a bicistronic vector can be used.

-

Cell Growth and Induction: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30-60 minutes to remove cell debris.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the FTase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Ion-Exchange Chromatography: As a second purification step, dilute the eluted protein to reduce the salt concentration and load it onto an ion-exchange column (e.g., Q-Sepharose). Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).

-

Size-Exclusion Chromatography: For a final polishing step, concentrate the protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) to separate the heterodimeric FTase from any remaining contaminants and aggregates.

-

Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford assay).

Farnesyltransferase Activity Assay (Fluorescence-Based)

This continuous fluorescence assay measures the farnesylation of a dansylated peptide substrate. The farnesylation of the peptide leads to an increase in the fluorescence of the dansyl group as it moves into a more hydrophobic environment.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Farnesyl Pyrophosphate (FPP) stock solution.

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS) stock solution.

-

Purified Farnesyltransferase.

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add the desired concentration of the dansylated peptide substrate.

-

Add the purified FTase to the wells.

-

Initiate the reaction by adding FPP.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrates. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

X-ray Crystallography of Farnesyltransferase

This protocol provides a general workflow for determining the crystal structure of FTase.

-

Protein Preparation: Purify the farnesyltransferase to a high degree of homogeneity (>95%) as described in Protocol 4.1. Concentrate the protein to 5-15 mg/mL in a buffer with low salt concentration.

-

Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Mix a small volume of the protein solution with an equal volume of a reservoir solution from a crystallization screen (containing various precipitants, buffers, and salts) and equilibrate it against a larger volume of the reservoir solution.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature, to obtain large, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data to obtain a set of structure factor amplitudes. Determine the initial phases using molecular replacement, using a known structure of a homologous protein as a search model.

-

Model Building and Refinement: Build an atomic model of the protein into the electron density map. Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

-

Validation: Validate the final structure using various crystallographic and stereochemical quality indicators.

Visualizations

Ras Signaling Pathway

The farnesylation of Ras proteins is a critical step in the Ras signaling cascade. The following diagram illustrates the initial steps of Ras processing and its subsequent activation of downstream signaling pathways.

References

Farnesyltransferase Substrate Specificity: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesyltransferase (FTase) is a critical enzyme in cellular signaling, catalyzing the post-translational attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of target proteins.[1] This modification, termed farnesylation, is essential for the proper subcellular localization and function of numerous proteins involved in vital cellular processes, including the Ras superfamily of small GTPases implicated in oncogenesis.[2][3] Consequently, FTase has emerged as a significant target for the development of anticancer therapeutics.[4][5] Understanding the substrate specificity of FTase is paramount for identifying its full complement of cellular targets and for the rational design of specific and potent inhibitors. This technical guide provides an in-depth overview of the core principles governing FTase substrate recognition, summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts through signaling and workflow diagrams.

The CaaX Motif: The Canonical Recognition Sequence

The primary determinant of FTase substrate specificity lies in a four-amino acid sequence at the C-terminus of the target protein, known as the CaaX box.[6] In this motif, 'C' represents a cysteine residue that becomes farnesylated, 'a' denotes an aliphatic amino acid, and 'X' is the C-terminal amino acid that plays a crucial role in distinguishing between substrates of farnesyltransferase and geranylgeranyltransferase type I (GGTase-I).[7][8]

Positional Specificity within the CaaX Box

The identity of the amino acids at the a₁, a₂, and X positions significantly influences the efficiency of farnesylation.

-

The 'a₁' Position: This position is generally tolerant of a wide range of aliphatic amino acids.[9] Structural studies indicate that the side chain of the a₁ residue is largely solvent-exposed, explaining the relaxed specificity at this position.[10]

-

The 'a₂' Position: In contrast to the a₁ position, the a₂ position exhibits a preference for moderately sized hydrophobic amino acids such as valine, isoleucine, leucine, and methionine.[10] The hydrophobicity and steric volume of the a₂ side chain are critical determinants for substrate recognition.[11] The side chain of the a₂ residue fits into a hydrophobic pocket within the FTase active site, and its characteristics influence the kinetic parameters of the farnesylation reaction.[10]

-

The 'X' Position: The C-terminal 'X' residue is a primary determinant for distinguishing between FTase and GGTase-I substrates.[8] FTase preferentially recognizes proteins with small, uncharged, or polar amino acids at the X position, most commonly methionine, serine, glutamine, and alanine.[8][12] In contrast, GGTase-I typically recognizes proteins with a leucine or phenylalanine at the C-terminus.[8] The nature of the X residue can also cooperatively influence the selectivity at the a₂ position, a phenomenon known as context-dependent substrate recognition.[11]

Beyond the CaaX Box: Non-Canonical Substrates

While the CaaX motif is the canonical recognition sequence, recent studies have revealed that FTase can also modify proteins with non-canonical C-terminal sequences. This includes pentapeptide motifs (CaaaX), demonstrating a greater flexibility in substrate recognition than previously understood.[13] For instance, the pentapeptide CMIIM has been identified as an efficient substrate for FTase.[13]

Quantitative Analysis of Farnesyltransferase Substrate Specificity

The substrate specificity of FTase can be quantitatively assessed by determining the kinetic parameters for the farnesylation of various peptide substrates. The specificity constant (kcat/KM) is a key metric used to compare the efficiency of different substrates.

Table 1: Kinetic Parameters of Farnesyltransferase for Various CaaX Peptide Substrates

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Dansyl-GCVLS | N/A | N/A | 1.3 x 10⁵ | [9] |

| Dansyl-GCVIM | N/A | N/A | High | [10] |

| Dansyl-GCVIA | N/A | N/A | High | [12] |

| RTRCVIA | 10.5 | N/A | N/A | [12] |

| Biotin-YRAS(dC)KVIV | 0.06 | 0.3 | 2.0 x 10⁵ | [14] |

Note: N/A indicates that the specific value was not provided in the cited literature. The term "High" indicates that the peptide was identified as an efficient substrate.

Table 2: Influence of the a₂ Residue on FTase Reactivity

| Peptide Series (Dansyl-GCVX M) | Relative Reactivity (%) | Reference |

| Valine (V) | 100 | [11] |

| Isoleucine (I) | ~80 | [11] |

| Leucine (L) | ~60 | [11] |

| Alanine (A) | ~40 | [11] |

| Glycine (G) | ~10 | [11] |

Note: Reactivity is relative to the peptide containing valine at the a₂ position.

Experimental Protocols for Assessing Farnesyltransferase Activity

Several in vitro assays are commonly employed to determine the substrate specificity of FTase and to screen for inhibitors. These assays typically monitor the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a peptide or protein substrate.

In Vitro Farnesylation Assay (Fluorescence-Based)

This continuous assay relies on the change in fluorescence of a dansylated peptide substrate upon farnesylation.[15][16] The increased hydrophobicity of the local environment of the dansyl group upon attachment of the farnesyl moiety leads to an increase in fluorescence intensity.[15]

Materials:

-

Recombinant human or yeast farnesyltransferase

-

Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well or 384-well black microplates

-

Fluorescence plate reader (excitation ~340 nm, emission ~485-550 nm)[17][18]

Procedure:

-

Prepare a reaction mixture in the microplate wells containing the assay buffer, a known concentration of the dansylated peptide substrate, and FPP.

-

Initiate the reaction by adding a defined amount of FTase to each well.

-

Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence intensity over time.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Kinetic parameters (KM and kcat) can be determined by measuring the initial rates at varying substrate concentrations.

In Vitro Farnesylation Assay (Radioactivity-Based)

This highly sensitive endpoint assay utilizes radiolabeled FPP ([³H]-FPP) to quantify farnesylation.[19]

Materials:

-

Recombinant farnesyltransferase

-

CaaX peptide or protein substrate

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Assay Buffer (as described above)

-

Trichloroacetic acid (TCA) or acidic ethanol for precipitation[9]

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up reaction mixtures containing assay buffer, the peptide or protein substrate, and [³H]-FPP.

-

Initiate the reaction by adding FTase and incubate at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding cold TCA or acidic ethanol to precipitate the farnesylated protein/peptide.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated product.

-

Wash the filters to remove unincorporated [³H]-FPP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of farnesylated product is proportional to the measured radioactivity.

Visualizing Farnesyltransferase-Related Pathways and Workflows

Farnesyltransferase Catalytic Cycle

The following diagram illustrates the key steps in the farnesylation of a CaaX-containing protein.

Caption: The ordered Bi-Bi kinetic mechanism of protein farnesyltransferase.

Simplified Ras Signaling Pathway and the Role of Farnesylation

This diagram depicts the importance of farnesylation for the localization and function of Ras proteins in signal transduction.

Caption: Farnesylation is crucial for Ras membrane localization and signaling.

Experimental Workflow for Determining Substrate Specificity

The following diagram outlines a typical workflow for identifying and characterizing novel FTase substrates.

Caption: A workflow for discovering and characterizing FTase substrates.

Conclusion and Future Directions

The substrate specificity of farnesyltransferase is a complex interplay of sequence determinants within and beyond the canonical CaaX motif, as well as structural features of the enzyme's active site. While significant progress has been made in elucidating these principles, the discovery of non-canonical substrates suggests that our understanding is still evolving. The continued application of high-throughput screening of peptide libraries, coupled with detailed kinetic and structural analyses, will be instrumental in defining the complete farnesylated proteome.[15][20] This knowledge is not only fundamental to our understanding of cellular signaling but will also fuel the development of next-generation farnesyltransferase inhibitors with improved specificity and therapeutic efficacy for the treatment of cancer and other diseases.[3][21]

References

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitors as anticancer agents: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uncbiochem2005.pbworks.com [uncbiochem2005.pbworks.com]

- 7. pnas.org [pnas.org]

- 8. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Context-dependent substrate recognition by protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bioassaysys.com [bioassaysys.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of protein farnesyltransferase substrate specificity using synthetic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Identifying Novel Farnesyltransferase Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for identifying and validating novel protein substrates of farnesyltransferase (FTase). As the therapeutic landscape for farnesyltransferase inhibitors (FTIs) expands beyond its initial focus on Ras-driven cancers, a thorough understanding of the broader farnesyl-proteome is critical for elucidating drug mechanisms and discovering new therapeutic opportunities.

Introduction to Protein Farnesylation

Protein farnesylation is a post-translational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of a target protein.[1] This process is catalyzed by the enzyme farnesyltransferase (FTase) and is crucial for the proper subcellular localization and function of numerous proteins involved in key signaling pathways.[1][2] Farnesylation facilitates membrane association and protein-protein interactions.[3]

Initially, research on FTase and the development of farnesyltransferase inhibitors (FTIs) were primarily driven by the discovery that Ras proteins, which are frequently mutated in human cancers, require farnesylation for their oncogenic activity.[1][4] However, clinical trials with FTIs revealed anti-tumor activity in cancers lacking Ras mutations, suggesting that other farnesylated proteins are also critical targets of these inhibitors.[5][6] This has spurred significant interest in identifying the full complement of farnesylated proteins to better understand the diverse biological processes regulated by this modification and the mechanisms of action of FTIs.[7]

Methodologies for Identifying Novel Farnesyltransferase Targets

A variety of experimental and computational approaches can be employed to identify novel FTase substrates. These methods range from large-scale proteomic screens to targeted biochemical assays.

Proteomic Approaches

2.1.1 Tagging-via-Substrate (TAS) Technology

The Tagging-via-Substrate (TAS) approach is a powerful proteomic strategy for the detection and identification of farnesylated proteins.[8][9] This method involves the metabolic incorporation of a synthetic azido-farnesyl analog into proteins within cultured cells.[8] The azide group, which is absent in naturally occurring molecules, serves as a bio-orthogonal handle.[8] Following cell lysis, the azide-modified proteins are chemoselectively ligated to a capture reagent, such as a biotinylated phosphine, via the Staudinger reaction.[9] The biotinylated proteins can then be affinity-purified using streptavidin-linked beads and subsequently identified by mass spectrometry.[8] A proteomic analysis using TAS technology successfully identified 18 farnesylated proteins, including several members of the Ras superfamily like H-Ras, K-Ras, N-Ras, and Rheb.[8]

2.1.2 Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique to identify protein-protein interactions.[10][11] In the context of farnesyltransferase, this method can be adapted to identify interacting proteins, which may include substrates, regulatory proteins, or other components of the farnesylation machinery. A common approach involves the use of an epitope-tagged FTase subunit (either the α or β subunit) as "bait" to pull down interacting "prey" proteins from cell lysates. The entire protein complex is then subjected to mass spectrometry to identify the components.

Biochemical Approaches

2.2.1 In Vitro Farnesylation Assays

In vitro farnesylation assays are a direct method to determine if a protein or peptide is a substrate for FTase. These assays typically use purified, recombinant FTase and a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) analog.[6][12] The putative substrate, often a synthetic peptide corresponding to the C-terminus of a candidate protein, is incubated with the enzyme and the labeled FPP.[13] The incorporation of the label into the peptide is then measured, providing a quantitative assessment of its ability to be farnesylated.[12]

Genetic Approaches

2.3.1 Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid (Y2H) system is a genetic method for detecting protein-protein interactions in vivo.[3][14] This technique can be adapted to identify enzyme-substrate interactions. In this setup, the farnesyltransferase enzyme can be used as the "bait" protein, fused to a DNA-binding domain (DBD). A library of potential "prey" proteins, fused to a transcriptional activation domain (AD), is then screened.[15] If a prey protein interacts with the FTase bait, the DBD and AD are brought into proximity, activating the transcription of a reporter gene and allowing for the identification of the interacting protein.[15]

Computational Approaches

Computational methods can be used to predict potential FTase substrates based on sequence motifs. While the canonical CaaX box is a primary determinant, studies have shown that FTase can recognize a broader range of sequences, including non-canonical CaaX motifs and even extended C-terminal sequences.[5][16] Structure-based modeling and bioinformatic algorithms can scan entire proteomes for proteins containing these motifs, generating a list of candidate substrates for subsequent experimental validation.[5]

Experimental Protocols

In Vitro Farnesylation Assay Protocol

This protocol describes a fluorescence-based in vitro farnesylation assay using a dansylated peptide substrate.[13][17][18]

Materials:

-

Purified recombinant farnesyltransferase (FTase)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 µM ZnCl₂, 5 mM DTT, 0.5% n-octyl-β-d-glucoside

-

Black 96-well plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

-

Prepare a reaction solution in a 96-well plate containing the assay buffer, dansylated peptide (final concentration 2-5 µM), and varying concentrations of the test compound (if screening for inhibitors).

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of FTase (final concentration 5-50 nM) and FPP (final concentration 2-5 µM).

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

The rate of farnesylation is proportional to the rate of increase in fluorescence.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

This protocol provides a general workflow for identifying FTase-interacting proteins using an epitope-tagged FTase subunit.

Materials:

-

Cell line stably expressing an epitope-tagged FTase subunit (e.g., FLAG-FTase-β)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Anti-FLAG M2 magnetic beads

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)

-

Elution Buffer: 0.1 M glycine-HCl (pH 3.5) or FLAG peptide solution

-

Mass spectrometer

Procedure:

-

Culture and harvest cells expressing the tagged FTase subunit.

-

Lyse the cells in ice-cold lysis buffer and clear the lysate by centrifugation.

-

Incubate the cleared lysate with equilibrated anti-FLAG magnetic beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elute the bound protein complexes from the beads using the elution buffer.

-

Prepare the eluted proteins for mass spectrometry analysis by trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins in the complex.

Yeast Two-Hybrid (Y2H) Screening Protocol

This protocol outlines the general steps for a Y2H screen to identify proteins that interact with farnesyltransferase.

Materials:

-

Yeast strains (e.g., AH109 or Y2HGold)

-

"Bait" plasmid containing the FTase gene fused to a DNA-binding domain (e.g., GAL4-DBD).

-

"Prey" plasmid library containing cDNA fusions to a transcriptional activation domain (e.g., GAL4-AD).

-

Appropriate yeast growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

-

Transform the yeast strain with the "bait" plasmid and select for transformants on appropriate selective media.

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

-

Transform the bait-containing yeast strain with the "prey" library.

-

Plate the transformed yeast on dual-selective media (e.g., SD/-Trp/-Leu) to select for cells containing both plasmids.

-

Replica-plate the colonies onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions.

-

Isolate the "prey" plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.

-

Confirm the interaction through re-transformation and co-precipitation assays.

Novel Farnesyltransferase Targets and Their Signaling Pathways

Research has uncovered a growing list of non-Ras proteins that are farnesylated and play critical roles in various cellular processes. The inhibition of the farnesylation of these proteins likely contributes to the therapeutic effects of FTIs.

Centromere Proteins E and F (CENP-E and CENP-F)

CENP-E and CENP-F are farnesylated proteins that are essential for proper chromosome segregation during mitosis.[19][20] They are involved in the attachment of spindle microtubules to the kinetochores of chromosomes.[19] Inhibition of CENP-E and CENP-F farnesylation by FTIs like lonafarnib leads to defects in chromosome alignment, activation of the spindle assembly checkpoint, and mitotic arrest.[21][22] This provides a mechanism for the anti-proliferative effects of FTIs in a manner independent of Ras.

Ras Homolog Enriched in Brain (Rheb)

Rheb is a farnesylated small GTPase that is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Farnesylation is required for the localization of Rheb to lysosomal membranes, where it activates mTORC1. FTIs such as tipifarnib can inhibit the farnesylation of Rheb, leading to the suppression of mTOR signaling and subsequent inhibition of cell growth and induction of apoptosis.[14][18]

RhoB

RhoB is another small GTPase that can be farnesylated. Unlike other Rho proteins, RhoB can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when FTase is inhibited.[19] The shift from farnesylated to geranylgeranylated RhoB has been shown to have anti-proliferative effects.[19]

Data Presentation

Identified Novel Farnesyltransferase Substrates

The following table summarizes a selection of novel FTase peptide substrates identified through in vitro screening, along with their kinetic parameters.

| Peptide Sequence (CaaX) | Parent Protein | kcat/Km (M⁻¹s⁻¹) | Reference |

| CVIM | H-Ras | 1.2 x 10⁵ | |

| CIIM | N-Ras | 1.1 x 10⁵ | |

| CVVM | Rheb | 8.3 x 10⁴ | |

| CTIL | CENP-F | 2.1 x 10⁴ | |

| CQIM | Lamin B | 1.5 x 10⁵ | |

| CVLL | R-Ras related protein | 8.3 x 10³ | |

| CAVL | Tectorin beta | 9.1 x 10³ |

Inhibitory Activity of Farnesyltransferase Inhibitors

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for the FTIs lonafarnib and tipifarnib against various cancer cell lines, demonstrating their anti-proliferative activity.

| FTI | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 | [15] |

| Lonafarnib | QGY-7703 | Hepatocellular Carcinoma | 20.35 | [15] |

| Lonafarnib | BMMs | - | 11.47 | |

| Tipifarnib | CCRF-CEM | Leukemia | < 0.5 | [11] |

| Tipifarnib | NCI-H2369 | Mesothelioma | 0.016 | |

| Tipifarnib | QIMR-WIL | Acute Myeloid Leukemia | 0.045 |

Note: The IC₅₀ values presented here primarily reflect the inhibition of cell proliferation and may not directly correspond to the inhibition of farnesylation of a specific novel target.

Visualizations

Signaling Pathways

Diagram 1: Rheb-mTORC1 Signaling Pathway

Caption: The Rheb-mTORC1 signaling pathway and the role of farnesylation.

Diagram 2: CENP-E/F and the Spindle Assembly Checkpoint

Caption: Role of farnesylated CENP-E/F in the spindle assembly checkpoint.

Experimental Workflows

Diagram 3: Workflow for Identifying Novel FTase Targets using AP-MS

Caption: A generalized workflow for identifying FTase-interacting proteins.

Diagram 4: Logical Flow for Validating a Putative FTase Substrate

Caption: A decision-making workflow for validating novel FTase substrates.

Conclusion

The identification of novel farnesyltransferase targets is an expanding field with significant implications for drug discovery and our understanding of fundamental cellular processes. The methodologies outlined in this guide provide a robust framework for researchers to explore the farnesyl-proteome. As more non-Ras targets of FTase are discovered and characterized, the therapeutic potential of farnesyltransferase inhibitors can be more fully realized, paving the way for the development of more targeted and effective treatments for a range of diseases.

References

- 1. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 2. sketchviz.com [sketchviz.com]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The yeast two-hybrid system for identifying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 13. researchgate.net [researchgate.net]

- 14. Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. Farnesyl transferase inhibitors impair chromosomal maintenance in cell lines and human tumors by compromising CENP-E and CENP-F function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

An In-Depth Technical Guide to In Vitro Farnesyltransferase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for measuring the in vitro activity of farnesyltransferase (FTase). Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, most notably those in the Ras superfamily of small GTPases.[1] The attachment of a farnesyl group to a cysteine residue within a C-terminal CaaX motif is essential for the proper membrane localization and function of these proteins.[1] Dysregulation of farnesylation has been implicated in various diseases, including cancer, making FTase a significant target for therapeutic intervention.

This document details the most common assay formats used to quantify FTase activity and screen for its inhibitors, including Scintillation Proximity Assays (SPA), and various fluorescence-based techniques. It also provides structured data for known inhibitors and kinetic parameters, alongside detailed experimental protocols.

Principles of Farnesyltransferase Activity Assays

In vitro FTase assays are designed to measure the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate. The fundamental reaction is as follows:

Farnesyl Pyrophosphate (FPP) + CaaX-peptide/protein → Farnesyl-CaaX-peptide/protein + Pyrophosphate (PPi)

The various assay methodologies differ in their approach to detecting the farnesylated product or the consumption of the substrates. The choice of assay often depends on the required throughput, sensitivity, and whether a continuous or endpoint measurement is desired.

Key Signaling Pathway: The Ras Farnesylation Cascade

Farnesylation is a crucial step for the activation of Ras proteins, which are key regulators of cellular signal transduction pathways involved in cell growth, differentiation, and survival.[2] The farnesylation of Ras allows it to anchor to the inner surface of the plasma membrane, a prerequisite for its signaling function.[2] Inhibition of FTase is a key strategy to disrupt aberrant Ras signaling in cancer.[2]

Caption: Ras signaling pathway and the central role of farnesyltransferase.

Experimental Workflow for a Typical FTase Inhibition Assay

The general workflow for an in vitro FTase inhibition assay involves several key steps, from preparation of reagents to data analysis. This workflow is adaptable to the various assay formats described in this guide.

Caption: General experimental workflow for an in vitro FTase inhibition assay.

Detailed Experimental Protocols

Scintillation Proximity Assay (SPA)

This is a homogeneous radioisotopic assay that is highly sensitive and amenable to high-throughput screening.[3] It measures the incorporation of a radiolabeled farnesyl group from [³H]FPP into a biotinylated peptide substrate.[4] The biotinylated peptide is then captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity with the scintillant in the beads, which generates a light signal.[4]

Materials:

-

Enzyme: Recombinant human protein farnesyltransferase (FTase)

-

Substrates: [³H]Farnesyl diphosphate ([³H]FPP), Biotinylated peptide substrate (e.g., Biotin-GCVLS)

-

Inhibitor: Compound of interest (e.g., Tipifarnib)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

-

Stop Solution: 50 mM EDTA in assay buffer

-

Detection: Streptavidin-coated SPA beads

-

Plates: 96-well or 384-well microplates suitable for scintillation counting

-

Instrumentation: Microplate scintillation counter

Protocol:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in the assay buffer to determine the IC50 value.

-

Assay Plate Preparation: In a microplate, add 5 µL of the inhibitor dilution (or buffer for controls). Then, add 10 µL of FTase diluted in the assay buffer.

-

Initiate Reaction: Start the reaction by adding 10 µL of a substrate mix containing [³H]FPP and the biotinylated peptide to each well.[4] Final concentrations in a 25 µL reaction volume should be approximately 5-50 nM FTase, 0.1-1 µM [³H]FPP, and 0.2-2 µM biotinylated peptide.[4]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[4]

-

Terminate Reaction: Stop the reaction by adding 25 µL of the stop solution to each well.[4]

-

Bead Addition and Incubation: Add 50 µL of a slurry of streptavidin-coated SPA beads to each well and incubate for at least 30 minutes at room temperature to allow for binding.[4]

-

Signal Detection: Measure the scintillation signal using a microplate scintillation counter.[4]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Assays

These assays are non-radioactive alternatives to SPA and are also well-suited for high-throughput screening. They rely on a change in the fluorescence properties of a labeled substrate upon farnesylation.

This assay monitors the increase in fluorescence of a dansylated peptide substrate as it becomes farnesylated.[1]

Materials:

-

Enzyme: Recombinant human FTase

-

Substrates: Farnesyl pyrophosphate (FPP), Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Inhibitor: Compound of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Plates: Black, opaque-walled 384-well microplates

-

Instrumentation: Fluorescence plate reader

Protocol:

-

Prepare Reagents: Prepare stock solutions of the inhibitor, FTase, FPP, and the dansylated peptide substrate in the assay buffer.

-

Assay Setup: In a 384-well plate, add the test inhibitor at various concentrations. Then, add the FTase solution. Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding a pre-mixed solution of the dansylated peptide substrate and FPP.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 60 minutes, or take endpoint readings at time zero and 60 minutes.[1] Use an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[1][5]

-

Data Analysis: Calculate the reaction rate from the change in fluorescence over time. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

TR-FRET assays are homogeneous assays that offer high sensitivity and reduced background interference.[6][7] The assay principle involves a FRET donor and acceptor pair. For an FTase assay, this could involve a europium-labeled antibody that binds to a tagged FTase substrate (e.g., GST-tagged peptide) and a fluorescently labeled farnesyl pyrophosphate analog. When the fluorescent FPP analog is transferred to the substrate, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Materials:

-

Enzyme: Recombinant human FTase

-

Substrates: Tagged peptide substrate (e.g., GST-CaaX), fluorescently labeled FPP analog (acceptor), and a lanthanide-labeled antibody against the tag (donor, e.g., anti-GST-Europium).

-

Inhibitor: Compound of interest

-

Assay Buffer: As per manufacturer's recommendation, typically a Tris- or HEPES-based buffer with MgCl₂, ZnCl₂, and a reducing agent.

-

Plates: Low-volume, black 384- or 1536-well plates.

-

Instrumentation: TR-FRET-compatible plate reader.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.

-

Assay Mixture: Prepare a master mix containing the FTase enzyme, the tagged peptide substrate, and the lanthanide-labeled antibody.

-

Assay Plate Setup: Dispense the inhibitor dilutions into the assay plate, followed by the assay mixture.

-